(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride
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Overview
Description
(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a benzodioxole ring substituted with difluoro groups and a methanamine moiety. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with appropriate amine reagents. One common method includes the reaction of 2,2-difluoro-1,3-benzodioxole with methanamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the difluoro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzodioxole oxides, while substitution reactions can produce a variety of substituted benzodioxole derivatives .
Scientific Research Applications
(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the development of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoro groups and methanamine moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-1,3-benzodioxole: A closely related compound with similar structural features.
2,2-difluoro-1,3-benzodioxol-5-ol: Another derivative with hydroxyl substitution.
2,2-difluoro-1,3-benzodioxol-5-yl)methanol: A methanol derivative of the benzodioxole ring.
Uniqueness
(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H8ClF2NO2 |
---|---|
Molecular Weight |
223.60 g/mol |
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8;/h1-3H,4,11H2;1H |
InChI Key |
DABZZRYUDTWXSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)OC(O2)(F)F.Cl |
Origin of Product |
United States |
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